
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as IBTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuroprotection, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to protect against neurotoxicity induced by beta-amyloid peptides, which are associated with Alzheimer's disease. In anti-inflammatory therapy, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of specific enzymes and signaling pathways. In cancer research, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In neuroprotection, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to activate the PI3K/Akt signaling pathway, which is involved in neuronal survival and growth. In anti-inflammatory therapy, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported to inhibit the NF-kB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported to induce apoptosis, inhibit tumor angiogenesis, and suppress tumor growth. In neuroprotection, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to protect against beta-amyloid-induced neurotoxicity and promote neuronal survival and growth. In anti-inflammatory therapy, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which makes it a useful tool for studying specific enzymes and signaling pathways. Another advantage is its low toxicity, which allows for higher doses to be administered without adverse effects. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and anti-inflammatory therapy. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide and improving its solubility in aqueous solutions.
Synthesemethoden
The synthesis method of N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with isobutylamine and 4-dimethylaminopyridine in the presence of N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with benzoyl chloride to yield N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide.
Eigenschaften
IUPAC Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-21-19(24)16-9-4-5-10-17(16)20-22-18(23-25-20)15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBCVKKSFKSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

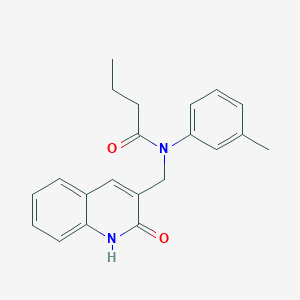
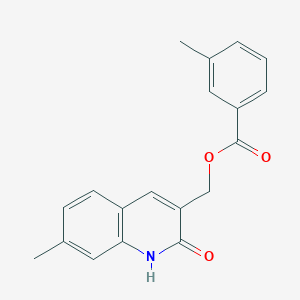

![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7713274.png)
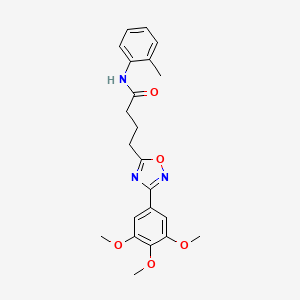
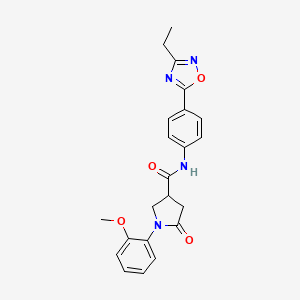

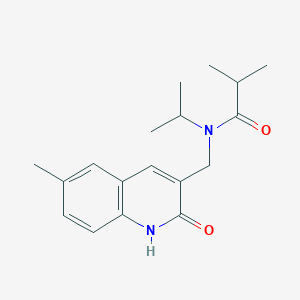
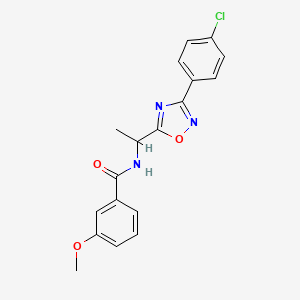
![1-(3,4-dimethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7713335.png)
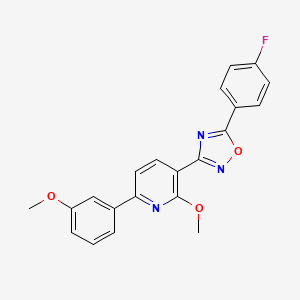
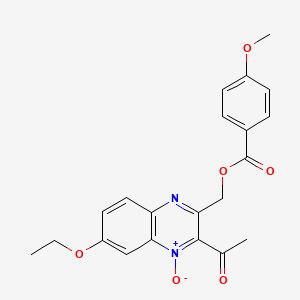
![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713347.png)